molecular formula C19H22FN3O2 B5839658 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B5839658
M. Wt: 343.4 g/mol
InChI Key: VXWGUMSGUAIZRA-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with 3-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various receptors and enzymes.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role as a receptor agonist or antagonist.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or activation of specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: A precursor in the synthesis of the target compound.

    3-methoxyphenylacetyl chloride: Another precursor used in the synthesis.

    N-(3-methoxyphenyl)piperazine: A structurally similar compound with different functional groups.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorine atom and methoxy group play crucial roles in its interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-4-2-3-16(13-18)21-19(24)14-22-9-11-23(12-10-22)17-7-5-15(20)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWGUMSGUAIZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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